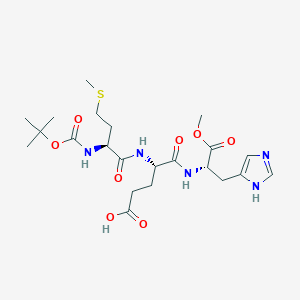
(S)-5-(((S)-3-(1H-Imidazol-5-yl)-1-methoxy-1-oxopropan-2-yl)amino)-4-((S)-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanamido)-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-5-(((S)-3-(1H-Imidazol-5-yl)-1-methoxy-1-oxopropan-2-yl)amino)-4-((S)-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanamido)-5-oxopentanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including imidazole, methoxy, and tert-butoxycarbonyl, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(((S)-3-(1H-Imidazol-5-yl)-1-methoxy-1-oxopropan-2-yl)amino)-4-((S)-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanamido)-5-oxopentanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the individual building blocks, which are then coupled through peptide bond formation. Common reagents used in these reactions include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
(S)-5-(((S)-3-(1H-Imidazol-5-yl)-1-methoxy-1-oxopropan-2-yl)amino)-4-((S)-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanamido)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to reveal a free amine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the tert-butoxycarbonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield the corresponding sulfoxide or sulfone.
Applications De Recherche Scientifique
(S)-5-(((S)-3-(1H-Imidazol-5-yl)-1-methoxy-1-oxopropan-2-yl)amino)-4-((S)-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanamido)-5-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-5-(((S)-3-(1H-Imidazol-5-yl)-1-methoxy-1-oxopropan-2-yl)amino)-4-((S)-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanamido)-5-oxopentanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the peptide backbone can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **(S)-5-(((S)-3-(1H-Imidazol-5-yl)-1-methoxy-1-oxopropan-2-yl)amino)-4-((S)-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanamido)-5-oxopentanoic acid
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C22H35N5O8S |
|---|---|
Poids moléculaire |
529.6 g/mol |
Nom IUPAC |
(4S)-5-[[(2S)-3-(1H-imidazol-5-yl)-1-methoxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C22H35N5O8S/c1-22(2,3)35-21(33)27-15(8-9-36-5)19(31)25-14(6-7-17(28)29)18(30)26-16(20(32)34-4)10-13-11-23-12-24-13/h11-12,14-16H,6-10H2,1-5H3,(H,23,24)(H,25,31)(H,26,30)(H,27,33)(H,28,29)/t14-,15-,16-/m0/s1 |
Clé InChI |
VDAOUCOQDXLFSB-JYJNAYRXSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)OC |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15277705.png)
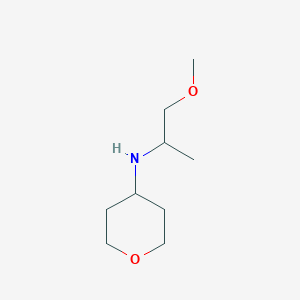
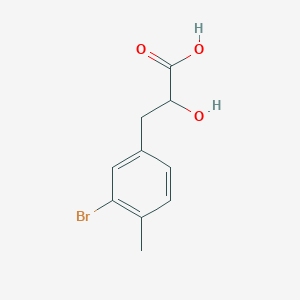

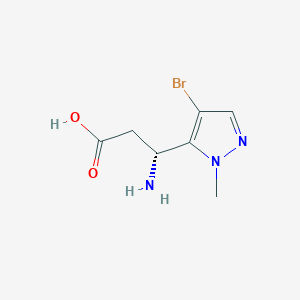
![tert-Butyl 5-fluoro-5-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B15277739.png)

![Ethyl 7-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B15277750.png)
![2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propan-1-ol](/img/structure/B15277751.png)
![3-Methyl-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B15277765.png)
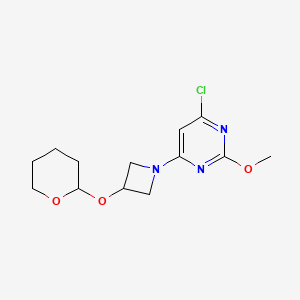
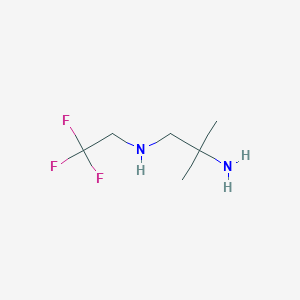
![4-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B15277777.png)
